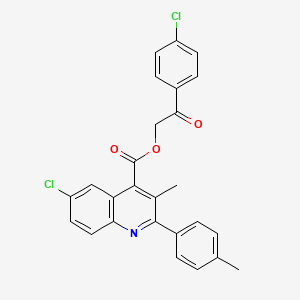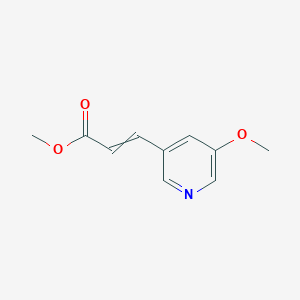![molecular formula C17H17N7O3S4 B12461834 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B12461834.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including thiadiazole, sulfanyl, acetyl, and hydrazinecarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 5-methyl-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with an appropriate acylating agent to introduce the acetyl group. Subsequent steps involve the formation of the hydrazinecarbonyl group and its attachment to the phenyl ring. The final step includes the coupling of the two main fragments under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole and sulfanyl groups can be oxidized under specific conditions.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acyl chlorides or anhydrides are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE
- **2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[4-(N’-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}HYDRAZINECARBONYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H17N7O3S4 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H17N7O3S4/c1-9-19-23-16(30-9)28-7-13(25)18-12-5-3-11(4-6-12)15(27)22-21-14(26)8-29-17-24-20-10(2)31-17/h3-6H,7-8H2,1-2H3,(H,18,25)(H,21,26)(H,22,27) |
Clave InChI |
AXSXTPLZKNWSED-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)CSC3=NN=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)

![4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)
